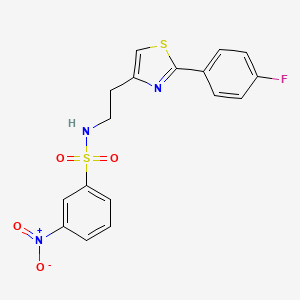

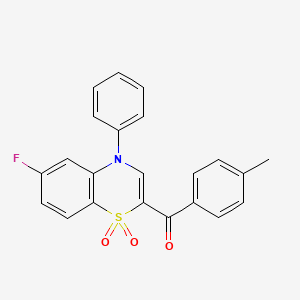

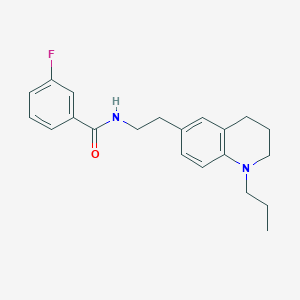

![molecular formula C18H20N2OS B2425221 3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207050-52-9](/img/structure/B2425221.png)

3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of molecules known as thieno[2,3-d]pyrimidin-4-ones . These molecules have been found to exhibit excellent potency and selectivity against certain receptors, making them significant in the field of medicinal chemistry .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4-ones can be synthesized through a variety of methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is crucial to their function. The PI3K lipid kinase, for example, is involved in cancer progression and is a fruitful target for cancer control . Thieno[2,3-d]pyrimidin-4-ones have been designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-ones undergo a variety of chemical reactions. For instance, the methylene group of the compound can be deprotonated to afford an ion pair, which then undergoes an intramolecular nucleophilic addition at the nitrile group . This reaction sequence can lead to the formation of various intermediates and ultimately the final product .Aplicaciones Científicas De Investigación

- Researchers have explored the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one (the core structure of STL105362). This reaction allows the synthesis of diverse 3-ArS/ArSe derivatives with high yields (up to 95%). The process is operationally simple, mild, and compatible with various functional groups .

- Structure-activity relationship studies led to the discovery of potent derivatives related to STL105362. Notably, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) demonstrated remarkable inhibitory activity against ROCK I and ROCK II enzymes, with IC50 values of 0.004 μM and 0.001 μM, respectively .

- Phosphodiesterase10A (PDE10A) inhibitors are sought after for treating neurodegenerative conditions. While not directly studied for PDE10A inhibition, STL105362 derivatives could be evaluated in this context .

- The synthesis of STL105362 involves interesting steps, such as the reaction between glucose and pyridine in ethanol followed by acid treatment. Researchers could further optimize and explore alternative synthetic routes .

Metal-Free C-3 Chalcogenation

ROCK Inhibitor

Phosphodiesterase Inhibition

Synthetic Methodology Development

Mecanismo De Acción

Target of Action

The primary target of STL105362 is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

STL105362 inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Cyt-bd by STL105362 affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .

Pharmacokinetics

It is known that the compound exhibits significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of STL105362’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. This is achieved by disrupting the bacteria’s energy metabolism, leading to a decrease in ATP production .

Direcciones Futuras

Thieno[2,3-d]pyrimidin-4-ones have shown promise in various areas of research, particularly in the field of medicinal chemistry . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents . Additionally, new synthetic approaches could be explored to further expand the diversity and potential applications of this class of compounds .

Propiedades

IUPAC Name |

3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-16-15(10-22-17(16)18(20)21)14-7-5-4-6-13(14)3/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKRBSRYIHCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

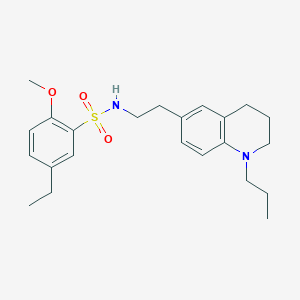

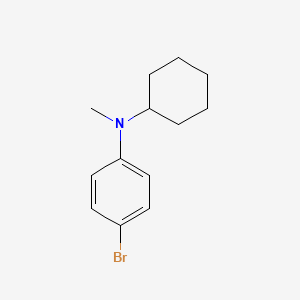

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

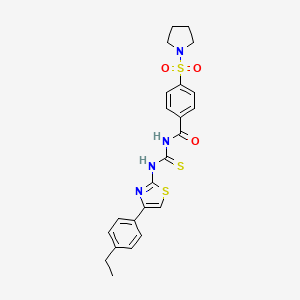

![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)

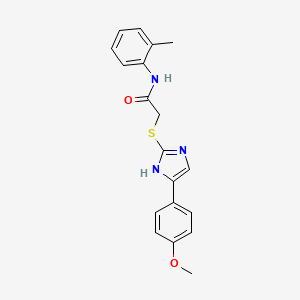

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)